(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Description
(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a 3-hydroxyphenyl substituent at the 4-position and a carboxylic acid group at the 3-position, forming a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced polarity due to the phenolic hydroxyl group, which may influence solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
(3R,4S)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPLXUBRPZXXLL-UXQCFNEQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Cyclization Strategies
The pyrrolidine ring is constructed via cyclization reactions starting from linear precursors. A proven method involves:
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Step 1 : Protection of glycine ethyl ester with methyl chloroformate to form a carbamate intermediate.
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Step 2 : Lithium tert-butoxide-mediated ring closure with ethyl acrylate, yielding a pyrrolidinone intermediate.
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Step 3 : Catalytic hydrogenation using chiral ruthenium complexes (e.g., [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]ruthenium(II)) to establish the (3R,4S) configuration.
Example : In the synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, catalytic hydrogenation achieved >99% enantiomeric excess (ee). Analogous conditions could be applied to introduce the 3-hydroxyphenyl group by replacing ethyl substituents with aryl precursors.
Introduction of the 3-Hydroxyphenyl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between a halogenated pyrrolidine intermediate and 3-methoxyphenylboronic acid introduces the aryl group. Subsequent demethylation yields the hydroxyl functionality:
Reaction Conditions :
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Catalyst : Palladium acetate (0.5–2 mol%)
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Base : Potassium carbonate (2 equiv)
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Solvent : Tetrahydrofuran/water (4:1)
Protection Strategy : The hydroxyl group is protected as a methoxy group during coupling to prevent oxidation. Post-coupling, boron tribromide (BBr₃) in dichloromethane at -78°C removes the methyl group, restoring the hydroxyl.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt:
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Conditions : Stirring in ethyl acetate with 1M HCl at 0–5°C.
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Isolation : Filtration or solvent evaporation yields the crystalline hydrochloride.
Optimization Challenges and Solutions
Stereochemical Control
Functional Group Compatibility
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Hydroxyl Protection : Methoxy groups prevented unwanted side reactions during coupling. BBr₃ demethylation ensured quantitative recovery of the hydroxyl group.
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Carboxylic Acid Stability : Late-stage hydrolysis of ethyl esters (using NaOH) avoided decarboxylation.
Comparative Data for Analogous Syntheses
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring may interact with enzyme active sites. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares key analogs based on substituent type, molecular weight, synthesis yield, and purity:
Key Observations:
Electron-withdrawing groups (e.g., 3-cyanophenyl in ) may reduce basicity of the pyrrolidine nitrogen, altering salt formation efficiency.
Synthesis Challenges :
- Ureido-linked analogs (e.g., 14{6,8} with 3-pyridyl) show lower purity (36%) compared to trifluoromethylphenyl derivatives (>99%), suggesting steric or electronic factors complicate purification .
- High-yield reactions (e.g., 96% for methyl ester 15{1,4} in ) highlight the influence of protecting groups on synthetic efficiency.
Hydrochloride Salt Stability :
Industrial and Research Availability
- Commercial Availability : Compounds like (±)-(3R,4S)-rel-4-(3-methoxyphenyl) () and (±)-(3R,4S)-rel-4-(3-fluorophenyl) () are marketed by suppliers such as BLD Pharmatech, though stock shortages are common.
- Custom Synthesis : Suppliers like American Elements () offer high-purity (>99.999%) analogs for specialized research.
Biological Activity
(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound features a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group . Its molecular formula is with a molecular weight of approximately 207.23 g/mol. The specific configuration of its chiral centers contributes to its unique biological properties, enhancing its interactions with various biological targets.
The biological activity of (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with active site residues of enzymes or receptors.
- Hydrophobic Interactions : The pyrrolidine ring enhances binding affinity through hydrophobic interactions, modulating biochemical pathways and influencing cellular processes.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Properties : Studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases.
- Analgesic Effects : Evidence points to its ability to alleviate pain, possibly through modulation of pain signaling pathways.
- Antiviral Activity : Preliminary findings indicate potential activity against certain viruses, although further studies are needed to establish efficacy and mechanisms .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate enzyme activity and influence cell signaling pathways. For instance, experiments involving cell lines treated with (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride showed:
- Reduced levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated cells.
- Inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
In Vivo Studies
Animal models have been utilized to assess the analgesic and anti-inflammatory effects. Notable findings include:
- Significant reduction in carrageenan-induced paw edema in mice, indicating strong anti-inflammatory effects comparable to established drugs like tacrolimus.
- Improved pain thresholds in models of induced pain, suggesting effective analgesic properties .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinctiveness of (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride relative to structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid | Hydroxy group at position 2 | Different positional isomer affecting biological activity |
| (3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid | Hydroxy group at position 4 | Variability in reactivity due to different substitution pattern |
| (3R,4S)-rel-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid | Methoxy group instead of hydroxy group | Altered electronic properties influencing binding interactions |
This table illustrates how variations in substitution patterns can lead to differences in biological activity and therapeutic potential.
Q & A
Basic Research Question
- Stereochemistry : The (3R,4S) configuration determines spatial orientation of functional groups, critical for binding to chiral targets (e.g., GPCRs or enzymes). Inversion at either center reduces affinity by >10-fold in comparative studies .
- Substituent effects : The 3-hydroxyphenyl group enhances hydrogen-bonding interactions, while meta-substitution (vs. para) optimizes steric compatibility with hydrophobic pockets in target proteins .
What analytical techniques are most reliable for confirming the compound’s stereochemical configuration and purity?
Basic Research Question
- X-ray crystallography : Gold standard for absolute configuration determination, resolving bond angles and torsion angles .
- Chiral chromatography : Using columns like Chiralpak AD-H to separate enantiomers and quantify enantiomeric excess (ee) .
- NMR spectroscopy : NOESY or ROESY experiments to confirm spatial proximity of substituents .
How can researchers address discrepancies in cytotoxicity data across different cell lines?
Advanced Research Question
Variability often stems from differences in cell membrane permeability, efflux pump expression, or metabolic activity. Methodological solutions include:
- Standardized assay protocols : Uniform seeding density, serum conditions, and incubation times .
- Mechanistic profiling : RNA-seq or proteomics to identify cell-specific pathways affected by the compound .
- Comparative studies : Parallel testing in isogenic cell lines to isolate genetic contributors to cytotoxicity .
What in silico tools are effective for predicting off-target interactions of this compound?
Advanced Research Question
- Phylogenetic analysis : Use tools like SwissTargetPrediction to identify homologous targets across protein families .
- Machine learning models : Train on datasets of known pyrrolidine derivatives to predict ADMET profiles .
- Docking against structural databases : Screen against the PDB or ChEMBL to flag potential off-targets .
How does the hydrochloride salt form influence solubility and crystallinity compared to the free base?
Basic Research Question
- Solubility : The hydrochloride salt increases aqueous solubility via ionic interactions, critical for in vitro assays.
- Crystallinity : Salt formation often improves crystal lattice stability, facilitating X-ray analysis .
Experimental validation : Compare dissolution rates in PBS (pH 7.4) and crystallize both forms for diffraction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
